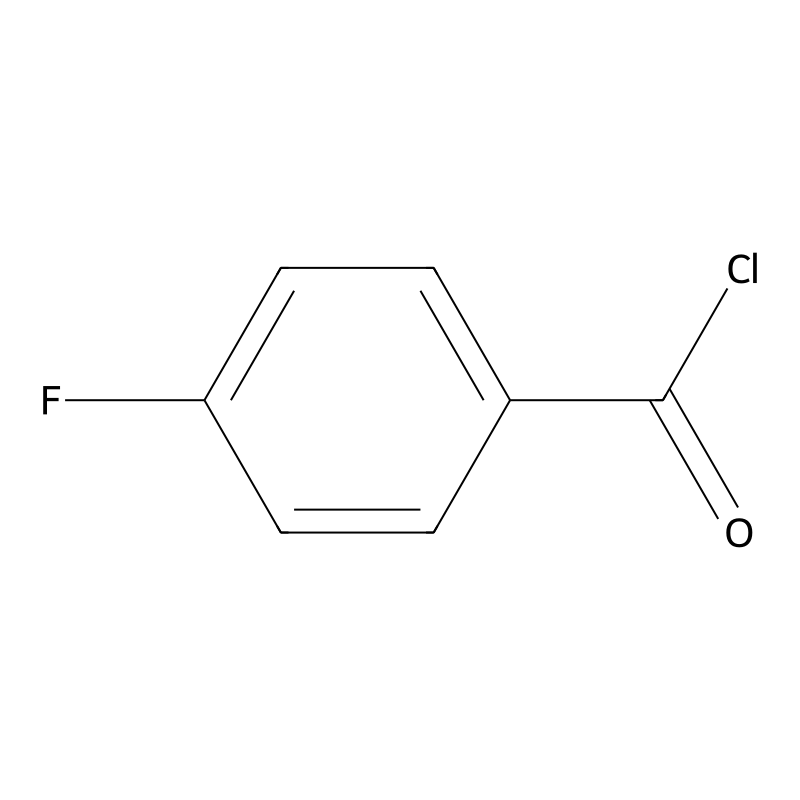4-Fluorobenzoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Polyphenylene ethers (PPEs): These are a class of engineering thermoplastics known for their excellent thermal and mechanical properties. 4-Fluorobenzoyl chloride can be used to introduce a fluorinated benzoyl group into the polymer backbone, enhancing its chemical resistance and flame retardancy [].
- Thioether ketones: These polymers possess unique combinations of thermal stability, mechanical strength, and chemical resistance. 4-Fluorobenzoyl chloride serves as a crucial starting material for the synthesis of specific thioether ketone structures [].
- Fluorinated poly(aryl ether ketone)s (PAEKs): These advanced polymers offer outstanding thermal stability, mechanical strength, and chemical resistance, making them valuable in various high-performance applications. 4-Fluorobenzoyl chloride plays a role in creating PAEKs containing 1,4-naphthalene moieties, further enhancing their properties [].
Other Research Applications
Beyond polymer synthesis, 4-Fluorobenzoyl chloride finds application in other areas of scientific research:
4-Fluorobenzoyl chloride is an aromatic compound characterized by the presence of a fluorine atom and a carbonyl chloride functional group. Its molecular formula is and it has a molecular weight of approximately 158.56 g/mol. This compound appears as a clear, colorless to light yellow liquid with a melting point of 10-12 °C and a boiling point of 82 °C at reduced pressure (20 mmHg) . It is known for its lachrymatory properties, meaning it can cause tearing upon contact with mucous membranes .
4-Fluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe irritation and burns upon contact with skin, eyes, and respiratory system.
The synthesis of 4-fluorobenzoyl chloride can be achieved through several methods:
- Chlorination of 4-Fluorotoluene:
- Direct Acylation:
4-Fluorobenzoyl chloride is primarily utilized in:
- Synthesis of Polyphenylene Ether: It serves as a key intermediate in the production of polyphenylene ether and thioether ketones.
- Fluorinated Poly(aryl ether) Synthesis: It is integral in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance .
- Engineering Plastics: The compound is used as a raw material for engineering plastics that require specific thermal and mechanical properties .
Several compounds share structural similarities with 4-fluorobenzoyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Benzoyl Chloride | Common acylating agent; lacks fluorine substitution. | |
| 4-Chlorobenzoyl Chloride | Contains chlorine instead of fluorine; similar reactivity. | |
| 4-Bromobenzoyl Chloride | Bromine substitution; used similarly in organic synthesis. | |
| p-Fluorobenzoic Acid | Acidic counterpart; used for different synthetic routes. |
Uniqueness: The presence of the fluorine atom in 4-fluorobenzoyl chloride enhances its electrophilicity compared to other halogenated benzoyl chlorides, making it particularly effective in Friedel-Crafts reactions and other acylation processes . This unique property allows for more selective reactions in complex organic syntheses.
Physicochemical Profile
4-Fluorobenzoyl chloride exists as a colorless to light yellow liquid at room temperature, with distinct physicochemical properties that govern its reactivity:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 193°C at 760 mmHg | |
| Melting Point | 10–12°C | |
| Density (25°C) | 1.342 g/mL | |
| Refractive Index (nD²⁰) | 1.520 | |
| Flash Point | 82°C (180°F) | |
| Vapor Pressure (25°C) | 0.9 ± 0.3 mmHg |
The molecular structure features a planar aromatic ring with partial positive charge localization at the carbonyl carbon, enhancing electrophilicity. The fluorine atom's inductive effect (-I) increases the acyl chloride's reactivity compared to non-fluorinated analogs.
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) analysis reveals distinct signals:
- ¹H NMR (CDCl₃): δ 7.45–7.50 (m, 2H, aromatic), δ 8.05–8.10 (m, 2H, aromatic)
- ¹³C NMR: 165.5 ppm (C=O), 166.2 ppm (C-F coupling, J = 245 Hz)
Fourier-transform infrared spectroscopy (FT-IR) shows characteristic absorptions at 1785 cm⁻¹ (C=O stretch) and 755 cm⁻¹ (C-F bend).
XLogP3
Melting Point
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








